molecular formula C11H10N4OS B13100407 N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide

Cat. No.: B13100407
M. Wt: 246.29 g/mol
InChI Key: JAQXDSCTRKSCGR-UHFFFAOYSA-N
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Description

Overview N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is a synthetic organic compound based on the 1,3,4-thiadiazole scaffold, a structure of significant interest in medicinal and agricultural chemistry. This compound features a picolinamide moiety linked to a 5-cyclopropyl-1,3,4-thiadiazole ring. Its molecular formula is C 11 H 11 N 5 OS and it has a molecular weight of 261.31 g/mol. The compound is provided for non-human research applications only. Research Applications The 1,3,4-thiadiazole core is a recognized bioisostere of pyrimidine, a fundamental building block of nucleic acids, which allows derivatives to interfere with critical cellular processes in pathogens and abnormal cells . Specifically, structural analogs of this compound, such as N-(5-isopropyl-1,3,4-thiadiazol-2-yl)picolinamide, have been patented for use as fungicidal agents . These picolinamide derivatives have demonstrated activity against a broad spectrum of fungal pathogens, including Venturia inaequalis , Zymoseptoria tritici , and Pyrenophora teres , making them valuable for agricultural research . Furthermore, 1,3,4-thiadiazole derivatives are extensively investigated for their anticancer and cytotoxic properties . They have been shown to exhibit antiproliferative effects against various human cancer cell lines, such as HCT116 (colon), MCF-7 (breast), and A549 (lung), through mechanisms that may include enzyme inhibition and disruption of cell replication . Mechanism of Action Insights The biological activity of 1,3,4-thiadiazole derivatives often stems from their ability to interact with enzymatic targets. Research on related compounds indicates potential mechanisms such as the inhibition of carbonic anhydrases (CAII and CAIX) and focal adhesion kinase (FAK) , both of which are relevant in cancer biology. The specific pattern of substitution on the thiadiazole ring, such as the cyclopropyl group in this compound, is a critical determinant of its potency and selectivity, influencing its interaction with biological targets . Note for Researchers This compound represents a versatile chemical tool for developing novel therapeutic and agrochemical agents. Its structure serves as an excellent lead for further chemical modification and structure-activity relationship (SAR) studies. Researchers are encouraged to explore its full potential in their specific biological screening assays.

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C11H10N4OS/c16-9(8-3-1-2-6-12-8)13-11-15-14-10(17-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,13,15,16)

InChI Key

JAQXDSCTRKSCGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the thiadiazole ring, followed by coupling with picolinic acid or its derivatives under suitable conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The picolinamide moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs in two key regions:

Thioether Groups (): Compounds like 5e (4-chlorobenzylthio) and 5h (benzylthio) may exhibit increased lipophilicity, affecting membrane permeability .

  • Phenoxy Acetamides (): These have flexible ether linkages (e.g., 5e–5m) that may reduce rigidity but improve solubility.
Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name Substituent on Thiadiazole Amide Group Melting Point (°C) Molecular Weight Yield (%)
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide (Target) Cyclopropyl Picolinamide Not reported ~277.33* Not given
5e () 4-Chlorobenzylthio Phenoxy acetamide 132–134 Not reported 74
5h () Benzylthio Phenoxy acetamide 133–135 Not reported 88
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide () Cyclopropyl 4-Methylbenzamide Not reported 259.33 Not given

Key Observations :

  • Yields: Phenoxy acetamides () show moderate-to-high yields (68–88%), suggesting robust synthetic routes. The target compound’s yield is unknown but may depend on cyclopropyl introduction efficiency.
  • Melting Points : Thioether-substituted analogs () exhibit melting points between 132–170°C, likely influenced by crystallinity from sulfur or halogen substituents. The target’s pyridine ring could lower melting points due to reduced symmetry.
  • Lipophilicity : The cyclopropyl group in the target and compound may reduce logP compared to thioether analogs, impacting bioavailability .

Biological Activity

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring and a picolinamide moiety , which contribute to its diverse biological activities. The molecular formula is C9H10N4SC_9H_{10}N_4S with a molecular weight of 210.26 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of thiadiazole derivatives followed by acylation with picolinamide.

Synthesis Steps:

  • Formation of the thiadiazole ring via cyclization reactions.
  • Acylation of the thiadiazole with picolinamide.
  • Purification through crystallization or chromatography.

Antimicrobial Properties

Numerous studies have indicated that this compound exhibits notable antibacterial and antifungal activities. Preliminary assays have shown effectiveness against various gram-positive and gram-negative bacteria.

Microorganism Activity Reference
Escherichia coliModerate inhibition
Klebsiella pneumoniaeGood antibacterial activity
Staphylococcus aureusSignificant inhibition
Streptococcus mutansHigh activity

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways essential for microbial survival. For instance, compounds containing thiadiazole rings are known to interact with bacterial cell wall synthesis and protein synthesis pathways.

Case Studies

  • Antibacterial Activity Assessment
    A study evaluated the antibacterial efficacy of synthesized thiadiazole derivatives against multiple bacterial strains using the agar diffusion method. The results indicated that this compound showed significant zones of inhibition compared to control compounds .
  • Antifungal Efficacy
    Another investigation focused on the antifungal properties of the compound against Candida albicans. The results demonstrated that it inhibited fungal growth effectively at low concentrations, suggesting its potential as a therapeutic agent for fungal infections .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other thiadiazole derivatives:

Compound Name Structural Features Biological Activity
5-CyclopropylthiadiazoleContains a thiadiazole ringAntimicrobial
Benzothiadiazole derivativesSimilar heterocyclic structureAntifungal and anticancer
Thiadiazole-based antifungal agentsContains thiadiazole ringsSpecific for fungal targets

The unique combination of structural elements in this compound may confer distinct biological activities not observed in other compounds.

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